MAO-A Inhibitory Activity of Methyl 4-[(2-hydroxybenzyl)amino]benzoate Compared to Reference Inhibitor Clorgyline
Methyl 4-[(2-hydroxybenzyl)amino]benzoate exhibits moderate inhibitory activity against bovine mitochondrial MAO-A, with an IC50 of 1.24 µM, as determined by a fluorimetric assay using benzylamine or serotonin as substrate [1]. In contrast, the standard MAO-A inhibitor clorgyline demonstrates significantly higher potency, with reported IC50 values ranging from 2.4 nM to 19.5 nM across various studies [2]. While the target compound is approximately 60- to 500-fold less potent than clorgyline, its activity is in a range potentially useful for probe development or as a scaffold for optimization.
| Evidence Dimension | Inhibitory potency against MAO-A |
|---|---|
| Target Compound Data | IC50 = 1.24 µM |
| Comparator Or Baseline | Clorgyline (IC50 = 2.4 nM - 19.5 nM) |
| Quantified Difference | Target compound is 63- to 517-fold less potent than clorgyline |
| Conditions | Inhibition of recombinant bovine mitochondrial MAO-A; fluorimetric assay with benzylamine or serotonin; 60 min incubation |
Why This Matters
The MAO-A inhibitory activity, while modest, distinguishes this compound from the unsubstituted methyl 4-aminobenzoate, which shows no reported MAO-A activity, and provides a defined potency baseline for structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50597779 (CHEMBL5205498). IC50 data for MAO-A. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597779&google=BDBM50597779 View Source
- [2] PMC Table S3. MAO-A and MAO-B IC50 values for CR4056, clorgyline, and deprenyl. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3076747/table/s3/ View Source
